

An In-depth Technical Guide to the Physical Properties of 2-Nitrophenylacetonitrile

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Compound of Interest		
Compound Name:	2-Nitrophenylacetonitrile	
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This technical guide provides a comprehensive overview of the core physical properties of **2-Nitrophenylacetonitrile**, tailored for researchers, scientists, and professionals in drug development. This document collates and presents key data, outlines experimental protocols for property determination, and visualizes a relevant synthetic workflow.

Chemical Identity

- IUPAC Name: 2-(2-nitrophenyl)acetonitrile[1][2]
- Synonyms: (o-Nitrophenyl)acetonitrile, 2-Nitrobenzyl cyanide, o-Nitrobenzacetonitrile[1][3][4]
- CAS Number: 610-66-2[1][4]
- Molecular Formula: C₈H₆N₂O₂[1][3][4]
- Molecular Weight: 162.15 g/mol [1][2][3]

Physical and Chemical Properties

2-Nitrophenylacetonitrile is a light brown to pale yellow solid or crystalline powder at room temperature.[1][2] It is stable under normal conditions but is incompatible with strong oxidizing agents.[4]

Table 1: Summary of Physical Properties



Property	Value	Source(s)
Melting Point	82-85 °C	[3][4][5]
80.0-87.0 °C	[6]	_
183 °F (83.9 °C)	[1]	
90.00 °C	[2]	
Boiling Point	178 °C	[3][4][5]
352 °F (177.8 °C) at 12 mmHg	[1]	
318.74 °C	[2]	-
Density	1.272 g/cm ³	[3]
1.2565 g/cm ³	[2]	
Solubility	Insoluble in water.[1] Less than 0.1 mg/mL at 20 °C.[1][3][4][5] Soluble in chloroform and ethyl acetate.[4] The presence of the nitro group increases the molecule's polarity, suggesting solubility in polar organic solvents.[2]	[1][2][3][4][5]
Flash Point	138 °C	[3]

Spectral Data

Spectral analysis is crucial for the structural elucidation and purity assessment of **2-Nitrophenylacetonitrile**.

- ¹H NMR: Spectra are available and can be used to confirm the proton environment in the molecule.[1][7]
- 13C NMR: Provides information on the carbon skeleton of the compound.[1][8]



- Infrared (IR) Spectroscopy: FTIR spectra are available, showing characteristic peaks for the functional groups present.[1][9][10]
- Mass Spectrometry (MS): GC-MS data confirms the molecular weight of 162 g/mol .[1][11]
- UV-Vis Spectroscopy: UV-Vis spectra for this compound are also documented.[1]

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of **2-Nitrophenylacetonitrile**.

4.1. Determination of Melting Point

The melting point of **2-Nitrophenylacetonitrile** can be determined using a standard melting point apparatus.[12]

- Apparatus: Capillary melting point apparatus (e.g., Vernier Melt Station or similar).[12]
- Procedure:
 - A small, dry sample of 2-Nitrophenylacetonitrile is finely powdered and packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a steady rate of 1-2 °C per minute as the temperature approaches the expected melting range (approximately 80-90 °C).
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is recorded as the end of the range.
- 4.2. Determination of Boiling Point

The boiling point can be determined by simple distillation at a specific pressure.[12]



 Apparatus: Simple distillation setup including a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask.[12]

Procedure:

- A sample of 2-Nitrophenylacetonitrile is placed in the round-bottom flask along with a few boiling chips.
- The distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[12]
- The flask is heated gently.
- The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point at the recorded atmospheric pressure. For determination at reduced pressure (e.g., 12 mmHg), a vacuum pump is connected to the apparatus.

4.3. Determination of Solubility

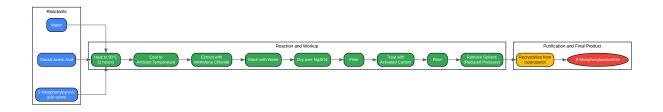
A qualitative and semi-quantitative determination of solubility can be performed as follows.

- Apparatus: Test tubes, vortex mixer, analytical balance.
- Procedure:
 - A known mass (e.g., 1 mg) of 2-Nitrophenylacetonitrile is added to a test tube containing a known volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, chloroform, ethyl acetate).
 - The mixture is agitated vigorously using a vortex mixer for a set period.
 - The mixture is allowed to stand and is visually inspected for any undissolved solid.
 - If the solid dissolves completely, the compound is considered soluble. For a semiquantitative measure, small, known amounts of the solute can be incrementally added until saturation is reached.



Synthesis Workflow

A documented synthesis of **2-Nitrophenylacetonitrile** involves the reaction of 2-nitrophenylpyruvic acid oxime with glacial acetic acid.[13]



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Caption: Synthesis workflow for **2-Nitrophenylacetonitrile**.

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